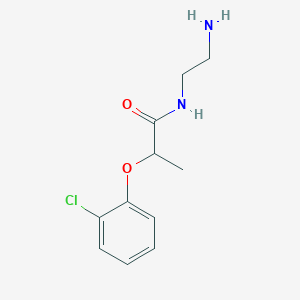

![molecular formula C11H10ClNO5 B6641913 (2S)-2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid](/img/structure/B6641913.png)

(2S)-2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2S)-2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid, also known as CX-516, is a nootropic drug that belongs to the class of ampakines. It is a positive allosteric modulator of AMPA receptors, which are responsible for the fast synaptic transmission in the central nervous system. CX-516 is known to enhance cognitive functions such as memory, learning, and attention.

Wirkmechanismus

(2S)-2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid acts as a positive allosteric modulator of AMPA receptors. It binds to a specific site on the receptor and enhances the response of the receptor to glutamate, the neurotransmitter responsible for fast synaptic transmission in the brain. This results in the enhancement of synaptic plasticity, which is the ability of the brain to modify its connections in response to experience. The increased synaptic plasticity leads to the enhancement of cognitive functions such as memory, learning, and attention.

Biochemical and physiological effects:

In animal models, (2S)-2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid has been shown to enhance long-term potentiation (LTP), which is a cellular mechanism of synaptic plasticity. LTP is believed to be the cellular basis of learning and memory. (2S)-2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid has also been shown to increase the release of acetylcholine, a neurotransmitter that is important for attention and memory. In human subjects, (2S)-2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid has been shown to enhance memory consolidation, which is the process of transferring information from short-term memory to long-term memory.

Vorteile Und Einschränkungen Für Laborexperimente

(2S)-2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid has several advantages for lab experiments. It is highly selective for AMPA receptors and does not affect other neurotransmitter systems. It has a long half-life, which allows for sustained effects on cognitive functions. However, (2S)-2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid has some limitations for lab experiments. It is not water-soluble, which makes it difficult to administer in aqueous solutions. It also has a narrow therapeutic window, which means that the dose must be carefully titrated to avoid toxicity.

Zukünftige Richtungen

There are several future directions for the research on (2S)-2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid. One direction is to investigate its potential use in the treatment of cognitive impairments associated with neurological disorders such as Alzheimer's disease and schizophrenia. Another direction is to investigate its potential use in enhancing cognitive functions in healthy individuals, such as students and professionals. Further research is also needed to understand the long-term effects of (2S)-2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid on cognitive functions and the underlying neural mechanisms. Additionally, the development of more water-soluble analogs of (2S)-2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid could improve its administration in aqueous solutions.

Synthesemethoden

The synthesis of (2S)-2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid involves the reaction of 7-chloro-1,3-benzodioxole-5-carbonyl chloride with (S)-2-aminopropanoic acid. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is purified using column chromatography to obtain (2S)-2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid in its pure form.

Wissenschaftliche Forschungsanwendungen

(2S)-2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. It has been shown to enhance cognitive functions in animal models and human subjects. (2S)-2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid has been investigated for its potential use in the treatment of cognitive impairments associated with Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).

Eigenschaften

IUPAC Name |

(2S)-2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO5/c1-5(11(15)16)13-10(14)6-2-7(12)9-8(3-6)17-4-18-9/h2-3,5H,4H2,1H3,(H,13,14)(H,15,16)/t5-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRWGJVMGSVOXCA-YFKPBYRVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C1=CC2=C(C(=C1)Cl)OCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)C1=CC2=C(C(=C1)Cl)OCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-(1-pyridin-2-ylpyrrolidin-3-yl)urea](/img/structure/B6641830.png)

![[4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-(2-methylpyrazol-3-yl)methanone](/img/structure/B6641834.png)

![1-[4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-2-[methyl(propan-2-yl)amino]ethanone](/img/structure/B6641842.png)

![[4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-(3-methylfuran-2-yl)methanone](/img/structure/B6641847.png)

![[4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-pyrazin-2-ylmethanone](/img/structure/B6641853.png)

![[4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B6641860.png)

![(2S)-2-amino-N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)propanamide](/img/structure/B6641885.png)

![(2S)-2-[3-(3-bromophenyl)propanoylamino]propanoic acid](/img/structure/B6641896.png)

![(E)-3-(4-chlorophenyl)-1-[3-(methylaminomethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B6641909.png)

![(2S)-2-[(5-cyano-6-methylpyridine-2-carbonyl)amino]propanoic acid](/img/structure/B6641910.png)

![(E)-3-(4-fluorophenyl)-1-[3-(methylaminomethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B6641920.png)

![5-bromo-1-[(E)-but-2-enyl]-7-methylindole-2,3-dione](/img/structure/B6641931.png)